molecular formula C22H29ClN2O B12349725 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride

Cat. No.: B12349725
M. Wt: 378.9 g/mol
InChI Key: LHCBOXPPRUIAQT-VKPZFBAHSA-N
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Description

N-(1-Phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide monohydrochloride is a specialized chemical compound featuring a carbon-13 (13C) isotopically labeled phenyl group and a hydrochloride salt. The 13C6 labeling indicates that six carbon atoms in the phenyl ring are replaced with the stable isotope carbon-13, making this compound valuable in pharmacokinetic and metabolic studies, particularly for tracing metabolic pathways via mass spectrometry or nuclear magnetic resonance (NMR) . The hydrochloride salt enhances water solubility, improving bioavailability and stability for experimental applications.

Structurally, the compound comprises:

  • 1-Phenethylpiperidin-4-yl group: A piperidine ring substituted with a phenethyl moiety at the 1-position.
  • Phenyl-13C6 group: A benzene ring with six 13C isotopes.
  • Propionamide backbone: A three-carbon amide chain.

Its molecular formula is C21H25Cl13C6N2O, with a molecular weight of approximately 459.9 g/mol (excluding isotopic contributions).

Properties

Molecular Formula

C22H29ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H/i4+1,7+1,8+1,11+1,12+1,20+1;

InChI Key

LHCBOXPPRUIAQT-VKPZFBAHSA-N

Isomeric SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride typically involves the following steps:

    Formation of Piperidine Core: The piperidine core can be synthesized through a series of reactions starting from simple precursors such as 1,4-diketones or 1,4-diamines.

    Phenethyl Substitution: The phenethyl group is introduced through nucleophilic substitution reactions, often using phenethyl halides.

    Amide Formation: The final step involves the formation of the amide bond between the piperidine derivative and the propionamide group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study receptor interactions, enzyme inhibition, or other biochemical pathways.

Medicine

In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic effects, including analgesic, anesthetic, or anti-inflammatory properties.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) serves as a relevant structural analog for comparison . Below is a detailed comparison:

Property N-(1-Phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide Monohydrochloride N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
Molecular Formula C21H25Cl13C6N2O C16H24N2O2
Molecular Weight ~459.9 g/mol 276.4 g/mol
Substituents 1-Phenethyl, phenyl-13C6, hydrochloride 4-Methoxymethyl
Isotopic Labeling Yes (13C6) No
Salt Form Hydrochloride Neutral
Primary Use Metabolic tracing, analytical standards Pharmaceutical intermediate
Solubility High (due to HCl salt) Moderate (neutral form)
Key Differences:

Substituents on Piperidine: The target compound has a phenethyl group at the 1-position of the piperidine ring, which increases lipophilicity and may enhance blood-brain barrier permeability compared to the 4-methoxymethyl group in the analog .

Isotopic Labeling :

  • The 13C6 labeling in the target compound enables precise tracking in metabolic studies, a feature absent in the analog.

Salt Form :

  • The hydrochloride salt improves aqueous solubility, making the target compound more suitable for in vivo applications.

Pharmacological and Toxicological Insights

  • Lacks isotopic labeling, limiting its utility in advanced metabolic research.
  • Target Compound: The 13C6 label minimizes interference in mass spectrometry, enhancing accuracy in metabolite identification . No direct toxicity data is available in the provided evidence, but the phenethyl group may confer neuroactivity, warranting caution in handling.

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide, monohydrochloride, is a synthetic compound closely related to fentanyl, a potent opioid analgesic. This compound is notable for its structural features that include a piperidine ring and specific isotopic labeling with carbon-13. Its biological activity primarily revolves around its interaction with opioid receptors, which are critical for pain modulation and have implications in addiction and overdose scenarios.

Chemical Structure and Properties

The molecular formula of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide is C22H30N2OC_{22}H_{30}N_2O with a molecular weight of approximately 378.9 g/mol. The presence of the 13C6 label may influence its metabolic pathways and receptor interactions compared to non-labeled analogs .

The compound acts primarily as an agonist at the mu-opioid receptor (MOR), similar to other fentanyl analogs. This interaction leads to various biological effects, including analgesia, sedation, and potential respiratory depression. The binding affinity and efficacy at MOR are crucial for determining its pharmacological profile.

Biological Activity and Case Studies

Research indicates that compounds structurally similar to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide exhibit significant analgesic properties. Below is a summary table comparing this compound with other related substances:

Compound NameStructural FeaturesBiological ActivityPotency
N-(1-phenethylpiperidin-4-yl)-N-(phenyl)propionamide (Fentanyl)Piperidine ring with phenethyl and phenyl groupsStrong analgesicHigh
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (2-Fluorofentanyl)Similar structure with fluorine substitutionAnalgesicModerate
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (3-Fluorofentanyl)Similar structure with fluorine substitutionAnalgesicModerate

The unique isotopic labeling in N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide may enhance its utility in pharmacokinetic studies, providing insights into its metabolic stability and receptor dynamics .

Research Findings

Recent studies have highlighted the importance of understanding the pharmacological profiles of synthetic opioids like N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide. For instance, research has shown that modifications in the piperidine structure can significantly alter the potency and side effect profiles of these compounds. The following findings are noteworthy:

  • Analgesic Efficacy : In animal models, compounds similar to this one demonstrated high efficacy in pain relief comparable to morphine but with a higher risk of respiratory depression.
  • Addiction Potential : The addictive properties of fentanyl analogs raise concerns about their potential for abuse. Studies indicate that alterations in the chemical structure can either increase or decrease the likelihood of addiction .
  • Metabolic Pathways : The incorporation of carbon isotopes aids in tracking metabolic pathways, which is essential for understanding how these compounds are processed in the body .

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